

A Comprehensive Technical Guide to 4'-Ethyl-4-biphenylboronic Acid

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Compound of Interest

Compound Name:	4'-Ethyl-4-biphenylboronic acid
CAS No.:	153035-62-2
Cat. No.:	B589639

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This technical guide provides an in-depth overview of **4'-Ethyl-4-biphenylboronic acid**, a versatile organoboron compound crucial for advancements in chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis, applications, and safety protocols, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Chemical and Physical Properties

4'-Ethyl-4-biphenylboronic acid is a white to off-white crystalline solid. Its chemical structure features a biphenyl backbone with an ethyl group and a boronic acid moiety, which are key to its reactivity and utility in organic synthesis.^[1]

Table 1: Physicochemical Properties of **4'-Ethyl-4-biphenylboronic Acid**

Property	Value	Reference
CAS Number	153035-62-2	[2]
Molecular Formula	C ₁₄ H ₁₅ BO ₂	[1]
Molecular Weight	226.08 g/mol	[1]
Appearance	White to off-white crystalline powder	
Melting Point	130 - 132 °C	
Boiling Point	401.8 ± 48.0 °C at 760 mmHg	
Density	1.1 ± 0.1 g/cm ³	
Solubility	Soluble in organic solvents such as THF, Dioxane, and Methanol.	

Synthesis of 4'-Ethyl-4-biphenylboronic Acid

The synthesis of arylboronic acids like **4'-Ethyl-4-biphenylboronic acid** typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis. Below is a representative experimental protocol.

Experimental Protocol: Synthesis

Materials:

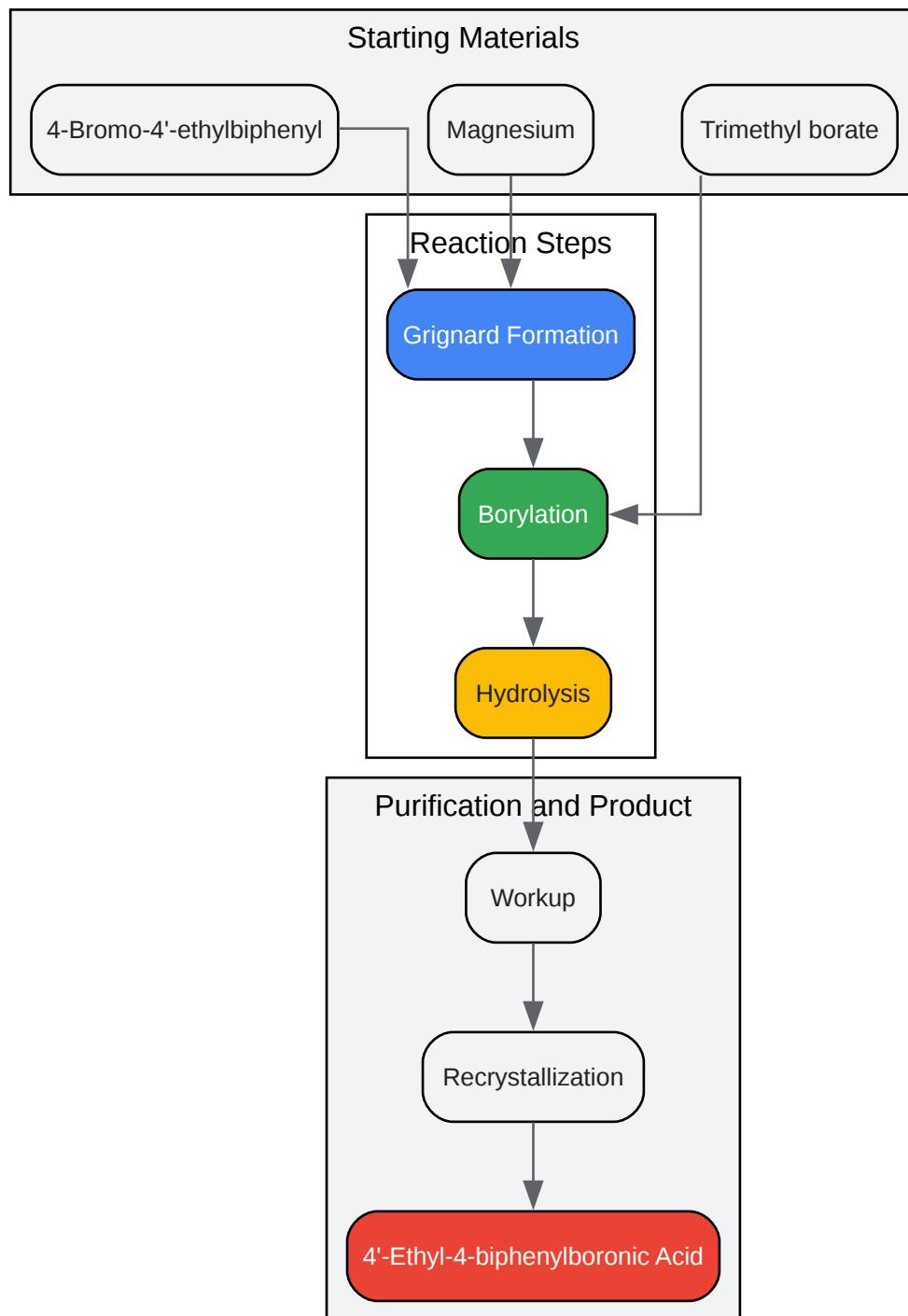
- 4-Bromo-4'-ethylbiphenyl
- Magnesium turnings
- Anhydrous Tetrahydrofuran (THF)
- Trimethyl borate
- Hydrochloric acid (HCl)

- Toluene
- Heptane

Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of 4-bromo-4'-ethylbiphenyl in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, (4'-ethyl-[1,1'-biphenyl]-4-yl)magnesium bromide. The reaction is typically initiated with a small amount of iodine or 1,2-dibromoethane and maintained at a gentle reflux.
- Borylation: The freshly prepared Grignard reagent is then cooled and added slowly to a pre-cooled solution of trimethyl borate in anhydrous THF at a low temperature (e.g., -78 °C). This step forms the boronate ester intermediate.
- Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature. Acidic hydrolysis is then performed by the slow addition of aqueous hydrochloric acid. This step converts the boronate ester to **4'-Ethyl-4-biphenylboronic acid**.
- Workup and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent like toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization, typically from a solvent mixture such as toluene/heptane, to yield pure **4'-Ethyl-4-biphenylboronic acid**.^[3]

Synthesis Workflow for 4'-Ethyl-4-biphenylboronic Acid



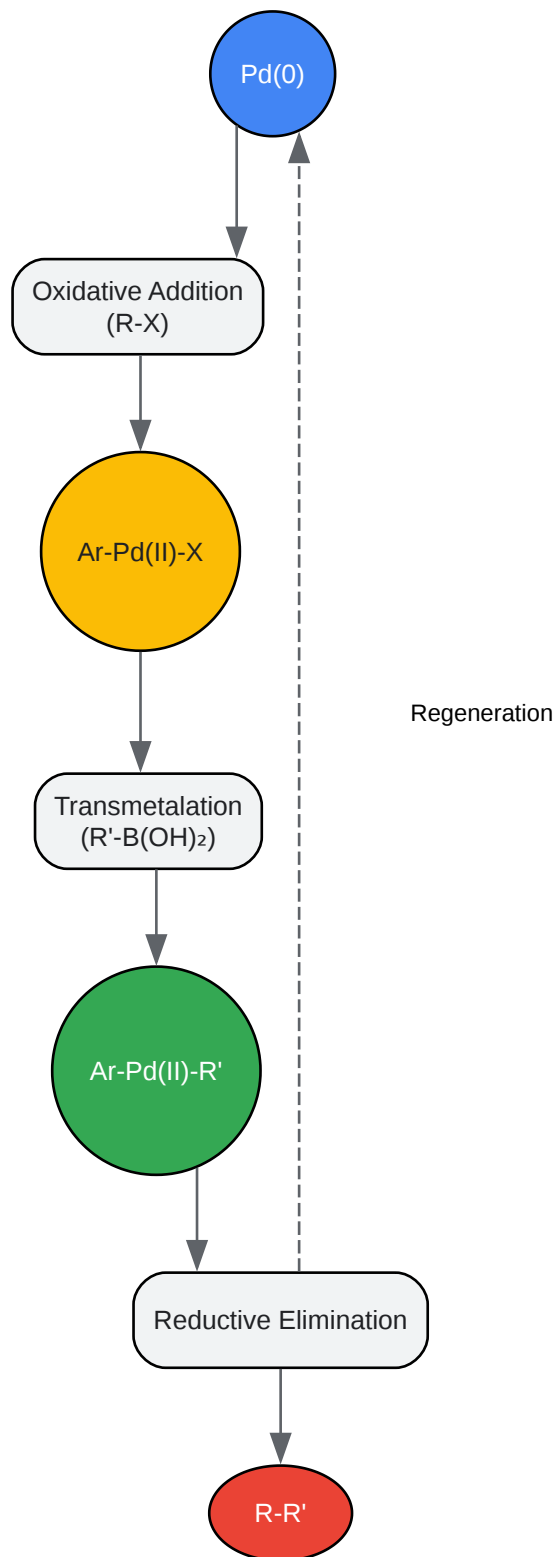
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Caption: Synthesis workflow of **4'-Ethyl-4-biphenylboronic acid**.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

4'-Ethyl-4-biphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.^{[4][5][6]} This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, **4'-Ethyl-4-biphenylboronic acid**) with an organic halide or triflate.^{[4][5]}

Catalytic Cycle of the Suzuki-Miyaura Reaction



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

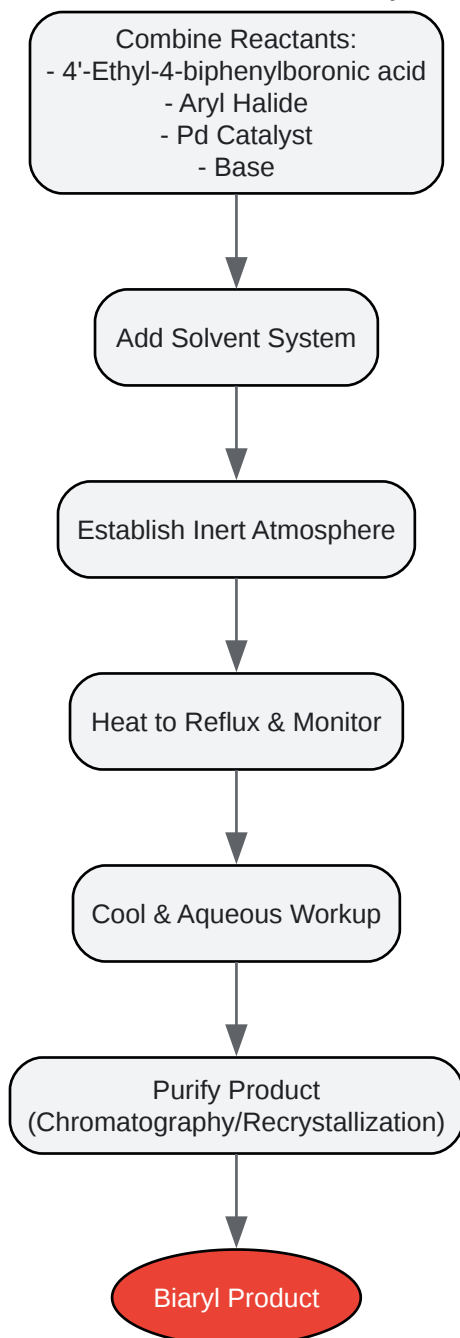
Materials:

- **4'-Ethyl-4-biphenylboronic acid**
- Aryl halide (e.g., 4-bromotoluene)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
- Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
- Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine **4'-Ethyl-4-biphenylboronic acid** (1.1 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
- **Solvent Addition:** Add the chosen solvent system to the flask. The use of a mixed aqueous-organic solvent system is common to facilitate the dissolution of both the organic reactants and the inorganic base.^[7]
- **Inert Atmosphere:** Purge the reaction vessel with an inert gas (nitrogen or argon) to prevent oxidation of the palladium catalyst.
- **Heating:** Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.^[7]

Experimental Workflow for Suzuki-Miyaura Coupling



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Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Biological Activity

While many boronic acid derivatives have been investigated for their biological activities, including as enzyme inhibitors, there is currently limited specific information in the public domain regarding the biological activity or involvement in signaling pathways of **4'-Ethyl-4-biphenylboronic acid**.^{[8][9][10]} The primary focus of research on this compound has been its application in synthetic organic chemistry.

Safety and Handling

4'-Ethyl-4-biphenylboronic acid should be handled with care in a well-ventilated area or a chemical fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Table 2: Hazard and Precautionary Information

Category	Information
GHS Hazard Statements	May cause skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Precautionary Statements	Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
First Aid	IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Storage	Store in a well-ventilated place. Keep container tightly closed.
Disposal	Dispose of contents/container to an approved waste disposal plant.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

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